N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide consists of a complex arrangement of atoms. You can visualize its structure using the ChemSpider links provided .
Physical and Chemical Properties Analysis
科学的研究の応用
Anticancer Potential
Synthetic compounds with complex structures, including those with dibenzo[b,f][1,4]oxazepin motifs and sulfonamide groups, have been explored for their anticancer effects. For instance, aminothiazole-paeonol derivatives, containing sulfonamide groups, demonstrated significant anticancer potential against human gastric and colorectal adenocarcinoma cell lines, surpassing the efficacy of 5-fluorouracil in certain cases (Tsai et al., 2016). This suggests that compounds with similar functional groups might also exhibit notable anticancer activities.
Organocatalysis and Medicinal Chemistry
Compounds featuring the dibenzo[b,f][1,4]oxazepine scaffold play a crucial role in organocatalysis and medicinal chemistry. An example is the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to the formation of cyclic amines with chiral tetrasubstituted C-F stereocenters. This reaction showcases the potential of these scaffolds in synthesizing compounds with significant stereoselectivity, an attribute valuable in drug discovery and development (Li et al., 2019).
Carbonic Anhydrase Inhibition
Another application is found in the synthesis of [1,4]oxazepine-based primary sulfonamides, which demonstrated potent inhibition of human carbonic anhydrases, important for therapeutic interventions in conditions like glaucoma and certain neurological disorders. This underscores the utility of dibenzo[b,f][1,4]oxazepine and sulfonamide-containing compounds as enzyme inhibitors (Sapegin et al., 2018).
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-30-21-10-7-16(13-18(21)24)32(28,29)25-15-6-9-20-17(12-15)23(27)26(3)19-11-14(2)5-8-22(19)31-20/h5-13,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNAQBCGQPRAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。